molecular formula C20H16BrNO3 B12046765 Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Cat. No.: B12046765
M. Wt: 398.2 g/mol
InChI Key: KXBSBAPVGJDAGN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyridine ring, with a methyl ester functional group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-bromobenzaldehyde and 4-methoxybenzaldehyde with a nitrogen-containing reagent like ammonium acetate.

    Esterification: The carboxyl group at the 4-position of the pyridine ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The pyridine ring can also undergo reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.

    Reduction Reactions: Formation of reduced pyridine derivatives.

    Coupling Reactions: Formation of biaryl or more complex aromatic systems.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-(4-bromophenyl)-6-(4-hydroxyphenyl)pyridine-4-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to the combination of the bromophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its reactivity and binding characteristics.

Properties

Molecular Formula

C20H16BrNO3

Molecular Weight

398.2 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C20H16BrNO3/c1-24-17-9-5-14(6-10-17)19-12-15(20(23)25-2)11-18(22-19)13-3-7-16(21)8-4-13/h3-12H,1-2H3

InChI Key

KXBSBAPVGJDAGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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